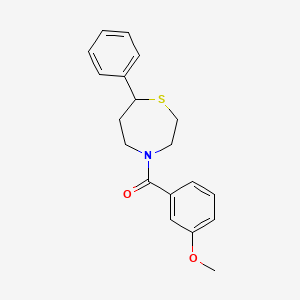
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPTM is a thiazepane derivative that has been synthesized through a multi-step process.
科学的研究の応用
Anticancer Potential
One study highlighted the cytotoxicity of a similar compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, in tumor cell lines and demonstrated its mechanism of inducing cell death via inhibition of tubulin polymerization, G2/M cell cycle arrest, and apoptosis initiation in human leukemia HL-60 cells. This compound binds to the colchicine site, interfering with microtubule polymerization, suggesting a promising anticancer therapeutic potential (Magalhães et al., 2013).
Semisynthesis of Methoxylated Propiophenones
Research on the semisynthesis of natural methoxylated propiophenones from phenylpropenes, using palladium chloride and sodium formate as catalysts, points to a methodology that could potentially be applied to the synthesis of structurally related compounds like "(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" for various applications, including medicinal chemistry (Joshi, Sharma, & Sinha, 2005).
Cytoprotective Activities
Another study on phenyl(thiophen-2-yl) methanone derivatives tested for cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) could suggest the utility of similarly structured compounds in protecting against oxidative stress-related cellular injuries (Kong Lian, 2014).
Antimicrobial Activities
Studies on benzofuran-based methanones with antimicrobial properties offer insights into the potential use of "(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" in developing new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, highlighting the broad-spectrum potential of methanone derivatives in antimicrobial drug development (Ashok et al., 2017).
特性
IUPAC Name |
(3-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-17-9-5-8-16(14-17)19(21)20-11-10-18(23-13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCRNPUWSRUXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2645233.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)
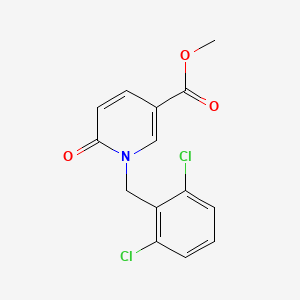
![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)
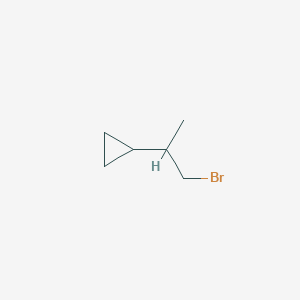
![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

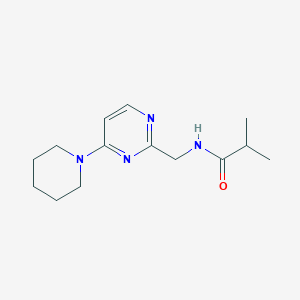

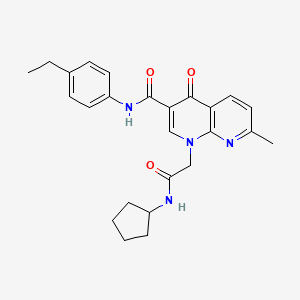
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)